molecular formula C9H17NO4 B1339764 Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate CAS No. 42492-57-9

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Cat. No. B1339764
Key on ui cas rn: 42492-57-9
M. Wt: 203.24 g/mol
InChI Key: LTBDTYJYKRLTRN-UHFFFAOYSA-N
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Patent
US05512576

Procedure details

To a solution of N-t-butoxycarbonyl-sarcosine (50 g; 0.264 mol) in 700 ml of benzene was added 1,8-diazabicyclo 5.4.0!-undec-7-ene (DBU; 40.19 g, 0.264 mol) in one portion. To the above clear solution added 74.94 g (0.528 mol) of methyl iodide in one portion and the resulting clear solution was allowed to reflux for 7 hours. After adding additional methyl iodide (16 ml), the reaction mixture was refluxed with stirring and then cooled to room temperature, and stirred overnight. The reaction mixture was filtered, the residue washed with ether, and the combined filtrate was washed with water, a saturated sodium bicarbonate solution, and then brine. The resulting organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to afford 46.38 g (86.4%) of N-t-butoxycarbonyl-sarcosine methyl ester as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
40.19 g
Type
reactant
Reaction Step Two
Quantity
74.94 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([CH2:10][C:11]([OH:13])=[O:12])[CH3:9])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:14]CCCCCC=CCCC.CI>C1C=CC=CC=1>[CH3:14][O:12][C:11](=[O:13])[CH2:10][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH3:9]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C)CC(=O)O
Name
Quantity
700 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
40.19 g
Type
reactant
Smiles
CCCCCCC=CCCC
Step Three
Name
Quantity
74.94 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
16 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residue washed with ether
WASH
Type
WASH
Details
the combined filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CN(C)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46.38 g
YIELD: PERCENTYIELD 86.4%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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